Cas no 944907-30-6 (6-bromo-1,3-benzoxazole-2-carboxylic acid)
6-bromo-1,3-benzoxazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Bromobenzo[d]oxazole-2-carboxylic acid
- 6-bromo-1,3-benzoxazole-2-carboxylic acid
- 6-Bromo-2-benzoxazolecarboxylic acid
- 6-Bromo-2-benzoxazolecarboxylic acid (ACI)
- 6-Bromo-benzooxazole-2-carboxylic acid
- SCHEMBL3638526
- DTXSID80680021
- 944907-30-6
- SY291428
- BS-18039
- 6-Bromobenzoxazole-2-carboxylic Acid
- AB52699
- DB-079942
- AKOS016009702
- MFCD09832204
- CS-0318997
- 6-Bromobenzo[d]oxazole-2-carboxylicacid
- D82375
-
- MDL: MFCD09832204
- Inchi: 1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
- InChI Key: CIMXFTLLAUVPOK-UHFFFAOYSA-N
- SMILES: O=C(C1OC2C(=CC=C(C=2)Br)N=1)O
Computed Properties
- Exact Mass: 240.93746g/mol
- Monoisotopic Mass: 240.93746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.9±0.1 g/cm3
- Boiling Point: 409.6±37.0 °C at 760 mmHg
- Flash Point: 201.5±26.5 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
6-bromo-1,3-benzoxazole-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,2-8°C
6-bromo-1,3-benzoxazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081002787-1g |
6-Bromobenzo[d]oxazole-2-carboxylic acid |
944907-30-6 | 98% | 1g |
$8161.12 | 2023-08-31 | |
| Alichem | A081002787-5g |
6-Bromobenzo[d]oxazole-2-carboxylic acid |
944907-30-6 | 98% | 5g |
$23606.93 | 2023-08-31 | |
| Alichem | A081002787-10g |
6-Bromobenzo[d]oxazole-2-carboxylic acid |
944907-30-6 | 98% | 10g |
$27494.77 | 2023-08-31 | |
| TRC | B815655-10mg |
6-Bromobenzo[D]oxazole-2-carboxylic Acid |
944907-30-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B815655-50mg |
6-Bromobenzo[D]oxazole-2-carboxylic Acid |
944907-30-6 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B815655-100mg |
6-Bromobenzo[D]oxazole-2-carboxylic Acid |
944907-30-6 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Ambeed | A663525-1g |
6-Bromobenzo[d]oxazole-2-carboxylic acid |
944907-30-6 | 98% | 1g |
$549.00 | 2021-07-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0293-1g |
6-Bromo-benzooxazole-2-carboxylic acid |
944907-30-6 | 97% | 1g |
6767.38CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0293-5g |
6-Bromo-benzooxazole-2-carboxylic acid |
944907-30-6 | 97% | 5g |
25424.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0293-500mg |
6-Bromo-benzooxazole-2-carboxylic acid |
944907-30-6 | 97% | 500mg |
3807.71CNY | 2021-05-07 |
6-bromo-1,3-benzoxazole-2-carboxylic acid Suppliers
6-bromo-1,3-benzoxazole-2-carboxylic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 6-bromo-1,3-benzoxazole-2-carboxylic acid
Recent Advances in the Application of 6-Bromo-1,3-benzoxazole-2-carboxylic Acid (CAS: 944907-30-6) in Medicinal Chemistry
The compound 6-bromo-1,3-benzoxazole-2-carboxylic acid (CAS: 944907-30-6) has emerged as a key structural motif in medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a building block for the development of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, biological activities, and structure-activity relationships.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 6-bromo-1,3-benzoxazole-2-carboxylic acid derivatives as potent inhibitors of protein kinase C (PKC) isoforms. The researchers utilized structure-based drug design to optimize the compound's interactions with the ATP-binding site of PKC, resulting in derivatives with nanomolar inhibitory activity. Particularly, the bromo-substitution at the 6-position was found to enhance binding affinity through favorable hydrophobic interactions with the enzyme's active site.
In antimicrobial research, 6-bromo-1,3-benzoxazole-2-carboxylic acid has shown promise as a scaffold for developing new antibacterial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound exhibited significant activity against drug-resistant Staphylococcus aureus strains. The presence of the bromine atom was crucial for maintaining antibacterial potency while improving metabolic stability, as demonstrated in pharmacokinetic studies.
The compound's application in neurodegenerative disease research has also gained attention. A 2024 study in ACS Chemical Neuroscience revealed that 6-bromo-1,3-benzoxazole-2-carboxylic acid derivatives could modulate α-synuclein aggregation, a key pathological feature in Parkinson's disease. The researchers employed molecular dynamics simulations and in vitro assays to demonstrate that these compounds could disrupt the formation of toxic oligomers, suggesting potential therapeutic applications.
Synthetic methodologies for 6-bromo-1,3-benzoxazole-2-carboxylic acid have seen significant improvements. A recent Organic Process Research & Development paper (2023) described a scalable, green chemistry approach for its synthesis, featuring a one-pot cyclization-oxidation sequence with improved atom economy. This advancement addresses previous challenges in large-scale production, making the compound more accessible for drug discovery programs.
Structure-activity relationship studies have provided valuable insights into the pharmacophore requirements of 6-bromo-1,3-benzoxazole-2-carboxylic acid derivatives. Research published in European Journal of Medicinal Chemistry (2024) systematically investigated the impact of various substitutions on biological activity, establishing that the carboxylic acid moiety is essential for target engagement, while the bromo-substitution influences selectivity profiles across different target classes.
In conclusion, 6-bromo-1,3-benzoxazole-2-carboxylic acid (CAS: 944907-30-6) continues to be a valuable scaffold in medicinal chemistry, with recent studies expanding its applications across multiple therapeutic areas. The compound's versatility, combined with improved synthetic accessibility, positions it as an important tool for future drug discovery efforts. Ongoing research is expected to further elucidate its potential in addressing unmet medical needs.
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